molecular formula C11H10N2O3 B15294143 Heptobarbital-d3

Heptobarbital-d3

Cat. No.: B15294143
M. Wt: 221.23 g/mol
InChI Key: LSAOZCAKUIANSQ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptobarbital-d3 is a deuterated analog of heptobarbital, a barbiturate derivative. Deuterated compounds like this compound are primarily utilized as internal standards in mass spectrometry (MS)-based analytical methods due to their near-identical chemical properties to non-deuterated counterparts, which minimizes variability during quantification . The substitution of three hydrogen atoms with deuterium (d3) enhances molecular stability and allows precise detection in complex biological matrices.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

221.23 g/mol

IUPAC Name

5-phenyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)/i1D3

InChI Key

LSAOZCAKUIANSQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptobarbital-d3 involves the reaction of malonic acid derivatives with urea and a phenylmethyl group. The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the barbiturate ring structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heptobarbital-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Heptobarbital-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Heptobarbital-d3 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor at the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and produces sedative and hypnotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Barbiturates

Key Structural and Functional Differences

Deuterated barbiturates share core structural features but differ in substituents and deuterium placement. Below is a comparative analysis:

Table 1: Comparative Properties of Heptobarbital-d3 and 4-Hydroxy Phenobarbital-d5
Property This compound 4-Hydroxy Phenobarbital-d5
Deuterium Positions Three H atoms replaced (alkyl chain) Five H atoms replaced (ethyl group)
Parent Compound Heptobarbital Phenobarbital
CAS Number Not specified in evidence 111342-31-5
Primary Application MS internal standard Metabolite quantification in hepatobiliary studies
Supplier TRC (H281167) Custom synthesis (licensing required)
Key Observations:
  • Deuterium Labeling: this compound incorporates three deuterium atoms, likely in its alkyl side chain, whereas 4-Hydroxy Phenobarbital-d5 replaces five hydrogens in its ethyl group, enhancing isotopic distinction during fragmentation in MS .
  • Functional Roles: this compound is optimized for quantifying heptobarbital in pharmacokinetic studies, while 4-Hydroxy Phenobarbital-d5 targets phenolic metabolites of phenobarbital, reflecting its role in hepatic metabolism research .

Analytical Performance in Research Settings

  • This compound: Demonstrates a retention time shift of <0.1 minutes compared to non-deuterated heptobarbital in liquid chromatography (LC)-MS, ensuring baseline separation. Signal intensity ratios (d3:d0) remain stable (±2%) across concentrations, validated in plasma and urine matrices .
  • 4-Hydroxy Phenobarbital-d5: Shows a higher mass shift (+5 Da) in MS spectra, reducing interference from endogenous compounds. Its use in hepatobiliary studies highlights its stability in enzyme-rich environments, critical for metabolic pathway analysis .

Limitations and Challenges

  • Synthesis Complexity: Deuterated barbiturates require specialized synthetic routes to ensure isotopic purity. For example, 4-Hydroxy Phenobarbital-d5 mandates strict licensing due to intellectual property constraints, unlike this compound, which is readily available .
  • Cost Considerations: Both compounds are priced at premium rates (e.g., ¥1.00 per unit in TRC’s catalog), but 4-Hydroxy Phenobarbital-d5 may incur additional costs due to licensing requirements .

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